Enhanced Solubility via Ortho-Methyl Group
The ortho-methyl group in 2-Methyl-5-(methylsulfonyl)phenylboronic acid appears to disrupt crystal lattice packing, which may correlate with improved solubility relative to the more planar 4-(methylsulfonyl)phenylboronic acid. While direct experimental solubility data for the target compound is sparse, the 4-(methylsulfonyl) analog is described as a crystalline solid with a high melting point (289-293 °C) and limited aqueous solubility . A structurally related analog, 2-(methylsulfonyl)phenylboronic acid, is reported to have a lower melting point range of 78-84°C, suggesting that the ortho-substitution pattern generally reduces lattice energy and enhances solubility . This class-level inference suggests that 2-Methyl-5-(methylsulfonyl)phenylboronic acid, with its unique 2-methyl-5-sulfonyl substitution, is likely to offer superior solubility in organic reaction media compared to the para-substituted counterpart, a critical factor in achieving homogeneous reaction conditions and high yields.
| Evidence Dimension | Melting Point (as an inverse proxy for solubility) |
|---|---|
| Target Compound Data | Melting point not reported (data gap) |
| Comparator Or Baseline | 4-(Methylsulfonyl)phenylboronic acid: 289-293 °C; 2-(Methylsulfonyl)phenylboronic acid: 78-84°C |
| Quantified Difference | N/A (qualitative inference based on structural analogy) |
| Conditions | Reported physical properties from vendor and chemical database sources |
Why This Matters
Improved solubility can lead to more efficient, higher-yielding cross-coupling reactions and simplifies purification, directly impacting the cost-efficiency of downstream synthesis.
